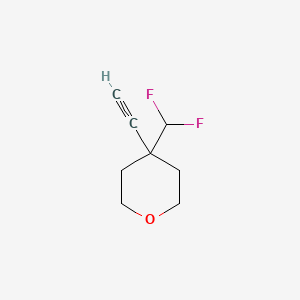

4-(Difluoromethyl)-4-ethynyloxane

Description

4-(Difluoromethyl)-4-ethynyloxane is a fluorinated derivative of oxane (tetrahydropyran) featuring a difluoromethyl (-CF₂H) and an ethynyl (-C≡CH) group at the 4-position of the six-membered oxygen-containing ring. The difluoromethyl group introduces electronegativity and metabolic stability, while the ethynyl moiety contributes rigidity and reactivity, enabling applications in pharmaceutical chemistry and materials science. Fluorination at the 4-position enhances bioavailability and modulates physicochemical properties, such as lipophilicity and solubility, compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H10F2O |

|---|---|

Molecular Weight |

160.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-4-ethynyloxane |

InChI |

InChI=1S/C8H10F2O/c1-2-8(7(9)10)3-5-11-6-4-8/h1,7H,3-6H2 |

InChI Key |

IEHSCBQKFZMDCM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCOCC1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4-ethynyloxane typically involves the introduction of difluoromethyl and ethynyl groups onto an oxane ring. One common method involves the use of difluoromethylation reagents and ethynylation reactions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . Ethynylation can be performed using acetylene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-4-ethynyloxane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Difluoromethyl)-4-ethynyloxane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the ethynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Oxane Derivatives

4-Trifluoromethyl-4-ethynyloxane

- Structural Difference : Replaces -CF₂H with -CF₃.

- Ethynyl groups in both compounds allow for click chemistry applications, but the -CF₃ group may hinder ring conformation flexibility .

4-Methoxy-4-ethynyloxane

Non-Oxane Fluorinated Cyclic Ethers

4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride

- Structural Difference : Cyclohexane ring instead of oxane, with -NH₂ and -CH₃ substituents.

- Impact : The cyclohexane scaffold lacks the oxygen atom, reducing polarity. The difluoromethyl group similarly enhances metabolic stability, but the amine functionality introduces basicity, altering pharmacokinetic profiles .

4-Methoxy-3-(trifluoromethyl)benzaldehyde

- Structural Difference : Aromatic benzene ring with -OCH₃ and -CF₃ groups.

- Impact: The aromatic system confers planar rigidity, contrasting with the non-planar oxane ring. The -CF₃ group here increases lipophilicity, while the aldehyde moiety offers distinct reactivity compared to ethynyl .

Physicochemical and Pharmacokinetic Comparison

Table 1: Hypothetical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| 4-(Difluoromethyl)-4-ethynyloxane | 176.15 | 1.8 | 0.5 | 6.2 |

| 4-Trifluoromethyl-4-ethynyloxane | 194.12 | 2.3 | 0.2 | 8.5 |

| 4-Methoxy-4-ethynyloxane | 152.18 | 1.2 | 1.8 | 2.1 |

| 4,4-Difluoro-1-methylcyclohexane | 162.16 | 2.0 | 0.3 | 5.8 |

Notes:

Key Research Findings

Electronic Effects : The difluoromethyl group in this compound exerts moderate electron-withdrawing effects, optimizing electronic interactions in drug-receptor binding compared to stronger -CF₃ or weaker -CH₃ groups .

Synthetic Versatility : Ethynyl moieties enable click chemistry modifications, a feature absent in compounds like 4,4-difluorocyclohexane derivatives .

Biological Activity

4-(Difluoromethyl)-4-ethynyloxane is a compound of significant interest in organic chemistry and biological research due to its unique structural characteristics. The presence of both difluoromethyl and ethynyl groups in the oxane ring enhances its potential for various chemical transformations and applications.

| Property | Value |

|---|---|

| CAS No. | 2751621-52-8 |

| Molecular Formula | CHFO |

| Molecular Weight | 160.2 g/mol |

| Purity | ≥95% |

The compound's molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions can yield a range of derivatives that may be useful in both industrial applications and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group acts as a hydrogen bond donor, while the ethynyl group can engage in various chemical interactions. This dual functionality enables the compound to modulate enzyme activities and influence biochemical pathways.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has indicated that this compound demonstrates inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against specific bacterial strains. The difluoromethyl group may enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.

- Cancer Research : In vitro studies have explored the potential of this compound as an anticancer agent. The compound's ability to interfere with cellular signaling pathways has been evaluated, showing promise in selectively targeting cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)-4-ethynyloxane | Contains trifluoromethyl instead of difluoromethyl | Potentially higher lipophilicity |

| 4-(Difluoromethyl)-4-propynyloxane | Propynyl group instead of ethynyl | Different enzyme interaction profiles |

The differences in substituents lead to variations in biological activity, highlighting the importance of chemical structure in determining function.

Scientific Research Applications

The compound serves as a valuable tool in various fields:

- Organic Chemistry : Used as a building block for synthesizing more complex molecules.

- Biological Studies : Investigated for its interactions with biomolecules, providing insights into enzyme mechanisms and metabolic pathways.

- Pharmaceutical Development : Explored for potential applications in drug development due to its unique properties.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies may focus on:

- Detailed pharmacokinetic profiles to understand absorption, distribution, metabolism, and excretion (ADME).

- Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy against specific biological targets.

- Clinical trials to assess safety and efficacy in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.